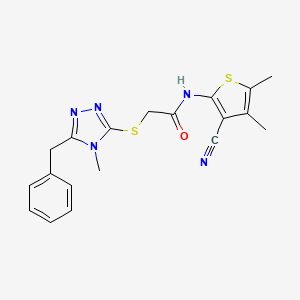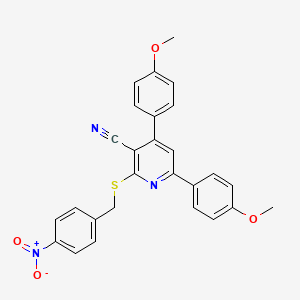![molecular formula C8H6N2O2S2 B11771856 2-(Methylthio)-4-nitrobenzo[d]thiazole](/img/structure/B11771856.png)
2-(Methylthio)-4-nitrobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-4-nitrobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a thiazole ring fused with a benzene ring, with a methylthio group at the 2-position and a nitro group at the 4-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-nitrobenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with methyl iodide to form 2-(methylthio)aniline. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-nitrobenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 2-(Methylsulfinyl)-4-nitrobenzo[d]thiazole, 2-(Methylsulfonyl)-4-nitrobenzo[d]thiazole.
Reduction: 2-(Methylthio)-4-aminobenzo[d]thiazole.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-(Methylthio)-4-nitrobenzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-nitrobenzo[d]thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methylthio group can also participate in interactions with biological macromolecules, influencing the compound’s activity.
Comparison with Similar Compounds
2-(Methylthio)-4-nitrobenzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-Methylbenzothiazole: Lacks the nitro group, resulting in different chemical and biological properties.
2-(Methylthio)benzothiazole:
4-Nitrobenzothiazole: Lacks the methylthio group, leading to different chemical behavior and biological activity.
The presence of both the methylthio and nitro groups in this compound makes it unique and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6N2O2S2 |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2-methylsulfanyl-4-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O2S2/c1-13-8-9-7-5(10(11)12)3-2-4-6(7)14-8/h2-4H,1H3 |
InChI Key |
CJDGKQINLCTMBO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC=C2S1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloroisothiazolo[3,4-b]pyridine](/img/structure/B11771773.png)









![5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B11771875.png)



